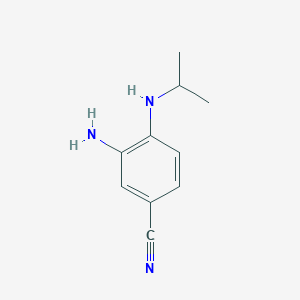

3-Amino-4-(isopropylamino)benzonitrile

Description

Overview of Benzonitrile (B105546) Scaffolds in Synthetic and Mechanistic Chemistry

The benzonitrile scaffold is a cornerstone in organic synthesis, valued for its reactivity and stability. The nitrile group, being a strong electron-withdrawing group, influences the electronic properties of the aromatic ring and serves as a versatile functional handle for various chemical modifications. Benzonitrile derivatives are widely used as precursors in the synthesis of pharmaceuticals, dyes, perfumes, resins, and other specialty chemicals. atamankimya.com They can undergo a range of reactions, including hydrolysis to form benzamides, reduction to produce benzylamines, and participation in cycloaddition reactions. wikipedia.org

In mechanistic chemistry, benzonitriles are often employed as solvents or ligands. Their ability to coordinate with transition metals to form soluble and conveniently labile complexes, such as PdCl₂(PhCN)₂, makes them useful as synthetic intermediates where the benzonitrile ligand can be easily displaced by a stronger ligand. wikipedia.org This property is leveraged in various catalytic cycles. The versatility of the benzonitrile core allows for the synthesis of complex molecules and materials with tailored properties. atamankimya.comontosight.ai

Position of 3-Amino-4-(isopropylamino)benzonitrile within Substituted Aminobenzonitrile Literature

3-Amino-4-(isopropylamino)benzonitrile is a polysubstituted aminobenzonitrile, a class of compounds that has garnered significant interest, particularly in medicinal chemistry. The specific substitution pattern—an amino group at position 3 and an isopropylamino group at position 4—imparts distinct chemical properties to the molecule. It is identified by the CAS Number 355022-20-7. pharmaffiliates.com

The literature on substituted aminobenzonitriles often compares analogues to understand structure-activity relationships. For instance, comparing 3-Amino-4-(isopropylamino)benzonitrile to its ethylamino and methylamino counterparts reveals differences in properties like lipophilicity, which can influence biological activity and pharmacokinetic profiles. The isopropyl group, being bulkier and more lipophilic than methyl or ethyl groups, can affect how the molecule interacts with biological targets. These compounds often serve as crucial intermediates in the synthesis of more complex, biologically active molecules.

Table 1: Properties of 3-Amino-4-(isopropylamino)benzonitrile

| Property | Value |

| CAS Number | 355022-20-7 |

| Molecular Formula | C₁₀H₁₃N₃ |

| Molecular Weight | 175.23 g/mol |

| Synonyms | 3-Amino-4-[(1-methylethyl)amino]benzonitrile |

| Category | Intermediate, Fine Chemical |

Table 2: Comparative Data of Related Aminobenzonitriles

| Compound Name | Substituents | CAS Number | Key Properties |

| 3-Amino-4-(isopropylamino)benzonitrile | Isopropylamino at position 4 | 355022-20-7 | Higher lipophilicity compared to methyl/ethyl analogues. |

| 3-Amino-4-(ethylamino)benzonitrile | Ethylamino at position 4 | 143174-02-1 | Serves as an intermediate for biologically active compounds; moderate lipophilicity. |

| 3-Amino-4-(methylamino)benzonitrile | Methylamino at position 4 | 34334-28-6 | Reduced steric hindrance may enhance binding affinity in target interactions. |

Research Landscape and Emerging Themes for Complex Aminobenzonitriles

The research landscape for complex aminobenzonitriles is dynamic and expanding, driven primarily by the pharmaceutical and chemical industries. archivemarketresearch.commarketresearchfuture.com A significant emerging theme is the incorporation of the nitrile group into drug candidates to modulate their pharmacological properties. The cyano group can act as a bioisostere for other functional groups and participate in hydrogen bonding, enhancing binding affinity to biological targets. nih.gov

Another key research trend is the use of aminobenzonitriles as building blocks for the synthesis of heterocyclic compounds, such as quinolines and β-lactams. nih.govcardiff.ac.ukresearchgate.net These scaffolds are prevalent in many approved drugs. For example, base-promoted reactions of 2-aminobenzonitriles with ynones provide a transition-metal-free pathway to construct highly substituted 4-aminoquinolines. cardiff.ac.uk The Thorpe-Ziegler cyclization of 2-(cyanoethylamino)benzonitriles is another established method to synthesize 4-aminoquinoline-3-carbonitriles, which are valuable intermediates for further chemical elaboration. researchgate.net

Furthermore, there is a growing emphasis on developing sustainable and efficient synthesis methods for aminobenzonitriles and their derivatives to minimize environmental impact and reduce production costs. archivemarketresearch.comdatainsightsmarket.com The exploration of novel derivatives with enhanced properties continues to be a major focus, pushing the boundaries of medicinal and materials chemistry. archivemarketresearch.com

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(propan-2-ylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-5,7,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQXTVGXGZYJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620378 | |

| Record name | 3-Amino-4-[(propan-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355022-20-7 | |

| Record name | 3-Amino-4-[(propan-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Amino 4 Isopropylamino Benzonitrile

Rational Design of Synthetic Routes to 3-Amino-4-(isopropylamino)benzonitrile

The rational design of a synthetic pathway for 3-amino-4-(isopropylamino)benzonitrile is primarily guided by the directing effects of the substituents on the benzene (B151609) ring. A common and effective strategy involves a multi-step sequence starting from a readily available, appropriately substituted benzonitrile (B105546) precursor.

A prevalent and logical synthetic route to 3-amino-4-(isopropylamino)benzonitrile involves a two-step process that begins with a precursor such as 4-chloro-3-nitrobenzonitrile (B1361363). This pathway is advantageous because the electron-withdrawing nature of the nitro and cyano groups facilitates the initial reaction step.

The general pathway can be summarized as follows:

Nucleophilic Aromatic Substitution: The first step involves the reaction of 4-chloro-3-nitrobenzonitrile with isopropylamine. The chlorine atom at the 4-position is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 3-position. This reaction selectively displaces the chloride to install the isopropylamino group, yielding the intermediate 4-(isopropylamino)-3-nitrobenzonitrile (B1597960). A similar reaction scheme is employed for the synthesis of related compounds, such as 3-nitro-4-(propylamino)benzonitrile, where 4-chloro-3-nitrobenzonitrile is refluxed with the corresponding amine. nih.gov

Reduction of the Nitro Group: The second step is the chemical reduction of the nitro group on the intermediate to an amino group. This transformation yields the final product, 3-amino-4-(isopropylamino)benzonitrile. Various reduction methods can be employed for this step, including catalytic hydrogenation. This sequential approach allows for the controlled and regioselective introduction of both the isopropylamino and the amino functionalities.

This multi-step approach is a cornerstone in the synthesis of complex molecules, allowing for the construction of a desired product through a series of linked, individual reactions. syrris.jp

The success of the multi-step synthesis relies on the stability and reactivity of key intermediate compounds. In the primary pathway described, these intermediates are crucial for achieving the desired final structure.

| Compound Name | Molecular Formula | Role in Synthesis |

| 4-Chloro-3-nitrobenzonitrile | C₇H₃ClN₂O₂ | Starting material |

| Isopropylamine | C₃H₉N | Reagent (Nucleophile) |

| 4-(Isopropylamino)-3-nitrobenzonitrile | C₁₀H₁₁N₃O₂ | Key intermediate |

The intermediate 4-(isopropylamino)-3-nitrobenzonitrile is the direct precursor to the final product. Its synthesis has been reported, with structural confirmation by X-ray crystallography for analogous compounds like 3-nitro-4-(propylamino)benzonitrile. nih.govnih.gov The purity and yield of this intermediate directly impact the efficiency of the final reduction step.

Amination Reactions in the Context of Benzonitrile Synthesis

Amination reactions are fundamental to the synthesis of 3-amino-4-(isopropylamino)benzonitrile, as they are used to introduce both nitrogen-containing functional groups onto the aromatic ring. The strategy for introducing each group differs based on the desired regiochemistry and the nature of the amine.

The isopropylamino group is typically introduced via a nucleophilic aromatic substitution (NAS) reaction. In this process, the starting material, 4-chloro-3-nitrobenzonitrile, is treated with isopropylamine.

Mechanism: The nitro group at the meta-position to the chlorine atom strongly activates the ring for nucleophilic attack at the 4-position. Isopropylamine acts as the nucleophile, attacking the carbon atom bonded to the chlorine and displacing it.

Reaction Conditions: This type of reaction is often carried out in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF), sometimes in the presence of a base like potassium carbonate to neutralize the HCl generated during the reaction. For the synthesis of the analogous 3-nitro-4-(propylamino)benzonitrile, the reaction was performed by refluxing the starting material in n-propylamine and tetrahydrofuran. nih.gov

| Parameter | Typical Condition |

| Solvent | Ethanol, Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Base | Potassium Carbonate (optional) |

| Temperature | 80-100°C or Reflux |

| Reactant | Isopropylamine |

This method provides a high-yielding and regioselective route to the key intermediate, 4-(isopropylamino)-3-nitrobenzonitrile.

The amino group at the 3-position is not introduced directly. Instead, a nitro group is used as a precursor, which is then reduced in the final step of the synthesis. This "masked amine" strategy is common in organic synthesis.

The reduction of the nitro group in 4-(isopropylamino)-3-nitrobenzonitrile to an amine can be achieved through several established methods:

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. The reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst. For the analogous 3-amino-4-(ethylamino)benzonitrile, Raney nickel is cited as an effective catalyst. Other common catalysts include palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂).

Chemical Reduction: Alternatively, chemical reducing agents can be used. A common method for nitro group reduction is the use of metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid (Béchamp reduction). google.com

The choice of reduction method can depend on the presence of other functional groups in the molecule. In this case, catalytic hydrogenation is often preferred as it is typically selective for the nitro group without affecting the nitrile or the aromatic ring under controlled conditions.

Nitrile Group Functionalization and Derivatization

The nitrile (cyano) group is a versatile functional group that can be converted into a variety of other functionalities, making it a valuable feature in synthetic chemistry. researchgate.net Although the primary focus is on the synthesis of 3-amino-4-(isopropylamino)benzonitrile itself, the nitrile group offers potential for further derivatization.

The reactivity of the nitrile group is characterized by the electrophilic carbon and the nucleophilic nitrogen of the C≡N triple bond. researchgate.net Potential transformations of the nitrile in 3-amino-4-(isopropylamino)benzonitrile include:

Reduction to a Primary Amine: The nitrile group can be reduced to an aminomethyl group (-CH₂NH₂). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. ebsco.com This would convert the benzonitrile into a corresponding benzylamine (B48309) derivative.

Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. ebsco.com This process typically proceeds through an intermediate amide, which can sometimes be isolated under milder conditions. This would convert the benzonitrile into 3-amino-4-(isopropylamino)benzoic acid.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions, to form various nitrogen-containing heterocyclic compounds. researchgate.net

These potential derivatizations highlight the synthetic utility of 3-amino-4-(isopropylamino)benzonitrile as an intermediate for creating more complex molecules. The nitrile group is a valuable pharmacophore in drug design, capable of acting as a hydrogen bond acceptor and enhancing the pharmacokinetic properties of a molecule. nih.gov

Cyanation Reactions for Benzonitrile Core Formation

The introduction of the nitrile group onto the aromatic ring is a critical step in the synthesis of 3-Amino-4-(isopropylamino)benzonitrile. Various cyanation methods have been developed, from classic metal-catalyzed reactions to modern, more sustainable approaches.

One of the most established methods for converting aryl halides to benzonitriles is the Rosenmund-von Braun synthesis, which typically employs copper(I) cyanide (CuCN) at elevated temperatures. google.comgoogle.com This reaction can be performed in the presence of a complexing agent like pyridine (B92270), which accelerates the halogen/cyano group exchange and can suppress side reactions. google.comgoogle.com For instance, the synthesis of 3-amino-2-isopropylthiobenzonitrile, a related analogue, was achieved by reacting 3-chloro-2-isopropylthioaniline with CuCN in pyridine at 190°C. google.com

Modern advancements have introduced palladium-catalyzed cyanation as a more practical and scalable alternative. acs.org These methods often utilize less toxic cyanide sources than traditional reagents. A notable example is the use of potassium ferrocyanide (K₄[Fe(CN)₆]), which is inexpensive and has low toxicity, in a palladium-catalyzed reaction to prepare benzonitrile derivatives from aryl bromides on a large scale. acs.org Optimization of such reactions, sometimes using a design of experiments (DoE) approach, allows for high yields and purity. acs.org

Novel strategies for cyanation continue to emerge, focusing on greener and more direct routes. These include:

Electrochemical Cyanation : A method has been developed for the direct conversion of benzoic acid to benzonitrile via paired electrosynthesis in liquid ammonia (B1221849) at room temperature. rsc.orgconfex.com This process avoids toxic reagents and expensive catalysts, with water being the only by-product. confex.com

Oxidative Cyanation : Alcohols can be directly converted to nitriles using a noble metal-free catalyst like CoOx/MnO₂ with aqueous ammonia. acs.org This sustainable strategy avoids the use of conventional toxic cyanides and is applicable to a range of alcohols. acs.org

Photochemical Cyanation : Electron-donating substituted benzonitriles can be synthesized through the photolysis of phenyl halides, such as chloroanilines, in the presence of potassium cyanide. rsc.org

| Method | Cyanide Source | Catalyst/Reagent | Substrate | Key Advantages | Reference |

|---|---|---|---|---|---|

| Rosenmund-von Braun | CuCN | Pyridine | Aryl Halide | Established, effective for specific substrates | google.com |

| Palladium-Catalyzed Cyanation | K₄[Fe(CN)₆] | Pd Catalyst | Aryl Bromide | Low toxicity, scalable, high yield | acs.org |

| Electrochemical Synthesis | Ammonia (as N source) | Electrolysis in liq. NH₃ | Benzoic Acid | Green, room temperature, no toxic reagents | rsc.orgconfex.com |

| Oxidative Cyanation | Ammonia | CoOx/MnO₂ | Alcohol | Sustainable, avoids toxic cyanides | acs.org |

| Photochemical Cyanation | KCN | UV light (310 nm) | Aryl Halide | Mild conditions | rsc.org |

Green Chemistry Approaches and Process Optimization in 3-Amino-4-(isopropylamino)benzonitrile Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aminobenzonitriles to reduce environmental impact and improve safety and efficiency. Key strategies include the use of benign solvents, recyclable catalysts, and atom-economical reactions.

A significant green approach involves replacing traditional organic solvents with water or employing solvent-free conditions. For example, the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide has been achieved efficiently in water without any catalyst, a reaction that does not proceed in organic solvents. rsc.org Another green method is the Strecker reaction for synthesizing α-aminonitriles, where using indium powder in water serves as an efficient and environmentally benign catalytic system. nih.gov

Ionic liquids (ILs) have emerged as promising green alternatives due to their multiple roles as co-solvents, catalysts, and phase-separation agents, which simplifies the purification process. A novel route for benzonitrile synthesis from benzaldehyde (B42025) uses a specific ionic liquid that can be easily recovered and recycled. nih.govrsc.org This process eliminates the need for metal salt catalysts and achieves a 100% yield and conversion rate. nih.govrsc.org

Other green methodologies applicable to aminobenzonitrile synthesis include:

Dehydration using thionyl chloride : An improved method for preparing aminobenzonitrile from aminobenzamide uses thionyl chloride as both a dehydrating agent and a temporary protecting group for the amine. This process operates at a lower temperature and shorter reaction time than traditional methods, making it safer and cleaner. patsnap.com

Photochemical synthesis : As mentioned previously, the use of light to drive the cyanation of haloanilines is an environmentally friendly approach. rsc.org

Process optimization is crucial for transitioning these methods to an industrial scale. This involves minimizing waste, reducing energy consumption, and ensuring the recyclability of catalysts and reagents.

Synthesis of Structurally Related Aminobenzonitrile Analogues

The synthesis of analogues of 3-Amino-4-(isopropylamino)benzonitrile allows for the exploration of structure-activity relationships and the development of new chemical entities. This involves modifying the alkylamino group, altering the substitution pattern on the aromatic ring, or introducing different functional groups.

Modifications to the Isopropyl Group

Varying the alkyl substituent at the 4-amino position can significantly impact the compound's properties. The synthesis of these analogues typically follows similar pathways to the parent compound, often starting from a common intermediate like 4-chloro-3-nitrobenzonitrile or 3-nitro-4-fluorobenzonitrile, followed by nucleophilic substitution with the desired alkylamine and subsequent reduction of the nitro group.

| Compound Name | Alkyl Group | CAS Number | Precursor Example | Reference |

|---|---|---|---|---|

| 3-Amino-4-(methylamino)benzonitrile | Methyl | 34334-28-6 | - | |

| 3-Amino-4-(ethylamino)benzonitrile | Ethyl | 143174-02-1 | 4-ethylamino-3-nitro-benzonitrile | |

| 3-Amino-4-(propylamino)benzonitrile | n-Propyl | - | 3-Nitro-4-(propylamino)benzonitrile | nih.gov |

Positional Isomers and Regioselective Synthesis

The synthesis of specific positional isomers of aminobenzonitriles requires careful control of regioselectivity. The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of reactions like nitration, halogenation, and amination. For example, the synthesis of 4-Amino-3-ethylbenzonitrile represents a positional isomer where the positions of the amino and substituted amino (or in this case, ethyl) groups are altered relative to the nitrile.

Synthetic strategies can also be isomer-specific. A study on the dehydration of aminobenzamides to aminobenzonitriles found that the reaction proceeded efficiently for 2-aminobenzamide (B116534) but failed to produce the corresponding nitriles for the 3- and 4-amino isomers. researchmap.jp This highlights the profound impact of substrate geometry on reactivity and the need for distinct synthetic routes for different positional isomers.

Derivatives with Altered Substituents on the Aromatic Ring

Introducing or modifying other substituents on the benzonitrile ring creates a diverse library of derivatives. These modifications can be used to fine-tune the electronic and steric properties of the molecule. Syntheses often involve multi-step sequences starting from appropriately substituted precursors.

For example, the synthesis of 3-amino-2-(isopropylthio)benzonitrile starts with 2,3-dichloronitrobenzene. google.com The chlorine at the 2-position is selectively replaced by an isopropylthio group, followed by reduction of the nitro group to an amine, and finally, a Rosenmund-von Braun reaction to introduce the nitrile group. google.com Similarly, 4-Amino-3-hydroxybenzonitrile can be synthesized from 6-bromo-2(3H)-benzoxazolone, which undergoes cyanation followed by ring-opening and protection/deprotection steps to yield the final product. google.com

| Compound Name | Additional Substituent(s) | CAS Number | Key Synthetic Precursor | Reference |

|---|---|---|---|---|

| 3-Amino-2-(isopropylthio)benzonitrile | 2-(isopropylthio) | - | 3-Chloro-2-isopropylthioaniline | google.com |

| 4-Amino-3-hydroxybenzonitrile | 3-hydroxy (isomer) | - | 6-Bromo-2(3H)-benzoxazolone | google.com |

| 3-Amino-4-methylbenzonitrile | 4-methyl | 60710-80-7 | 3-Amino-4-methylbenzamide | chemicalbook.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 4 Isopropylamino Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of ¹H, ¹³C, and two-dimensional NMR experiments, a complete picture of the proton and carbon environments and their connectivity can be assembled.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. For 3-Amino-4-(isopropylamino)benzonitrile, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the primary and secondary amine protons, and the protons of the isopropyl group. The integration of these signals would correspond to the number of protons in each environment (3H for aromatic, 2H for the primary amine, 1H for the secondary amine, 1H for the isopropyl methine, and 6H for the isopropyl methyls). The splitting patterns, governed by spin-spin coupling, reveal the number of adjacent protons.

Table 1: Predicted ¹H NMR Data for 3-Amino-4-(isopropylamino)benzonitrile

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Isopropyl -CH₃ | ~1.2 | Doublet | ~6-7 |

| Isopropyl -CH | ~3.6 | Septet | ~6-7 |

| Primary Amine -NH₂ | ~3.5-4.5 | Broad Singlet | N/A |

| Secondary Amine -NH | ~4.0-5.0 | Broad Singlet | N/A |

Note: Amine protons often appear as broad singlets and may not exhibit clear coupling due to quadrupole broadening and chemical exchange.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The molecule is expected to show 10 distinct signals, corresponding to the six carbons of the benzene (B151609) ring, the nitrile carbon, and the three carbons of the isopropyl group. The chemical shifts are influenced by the nature of the substituents.

Table 2: Predicted ¹³C NMR Data for 3-Amino-4-(isopropylamino)benzonitrile

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl -CH₃ | ~22-24 |

| Isopropyl -CH | ~45-48 |

| Aromatic C-CN | ~100-105 |

| Aromatic C-NH₂ | ~145-150 |

| Aromatic C-NH | ~140-145 |

| Other Aromatic C-H | ~115-130 |

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 3-Amino-4-(isopropylamino)benzonitrile, COSY would show a cross-peak between the isopropyl -CH proton and the -CH₃ protons. It would also reveal the coupling network among the three adjacent protons on the aromatic ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H coupling). sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the aromatic proton signals would correlate to their corresponding aromatic carbon signals, and the isopropyl proton signals would correlate to the methine and methyl carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds. sdsu.edu HMBC is vital for connecting different fragments of the molecule. Key correlations would include the isopropyl -CH proton showing a correlation to the aromatic carbon C4, and the amine protons showing correlations to the aromatic carbons C3 and C4, thus confirming the substitution pattern on the benzene ring.

Table 3: Key Predicted 2D NMR Correlations

| Experiment | Correlating Nuclei | Type of Information |

|---|---|---|

| COSY | Isopropyl CH ↔ Isopropyl CH₃ | Confirms isopropyl group structure |

| COSY | Aromatic H ↔ Aromatic H | Establishes aromatic proton connectivity |

| HSQC | Isopropyl CH ↔ Isopropyl C | Assigns methine carbon |

| HSQC | Aromatic H ↔ Aromatic C | Assigns protonated aromatic carbons |

| HMBC | Isopropyl CH ↔ Aromatic C4 | Connects isopropyl group to the ring |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 3-Amino-4-(isopropylamino)benzonitrile would provide clear evidence for the amine, nitrile, and aromatic components.

The key absorptions would be the N-H stretching vibrations for the primary (-NH₂) and secondary (-NH) amines, the characteristic sharp C≡N stretch of the nitrile group, C-H stretches for the aromatic and aliphatic parts of the molecule, and C=C stretching vibrations within the aromatic ring. researchgate.netanalis.com.my

Table 4: Characteristic IR Absorption Bands for 3-Amino-4-(isopropylamino)benzonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |

| Secondary Amine | N-H Stretch | 3400 - 3300 | Medium |

| Aliphatic C-H | C-H Stretch | 2975 - 2850 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Nitrile | C≡N Stretch | 2260 - 2220 | Medium-Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium |

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the exact molecular formula (C₁₀H₁₃N₃). mdpi.com The monoisotopic mass of the compound is 175.1109 g/mol . uni.lu

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. ESI-MS would likely show the protonated molecular ion [M+H]⁺ at m/z 176.1182. uni.lu Analysis of the fragmentation pattern in tandem MS (MS/MS) can further support the proposed structure. A plausible fragmentation pathway would involve the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group, leading to a stable secondary cation.

Table 5: Predicted Mass Spectrometry Data

| Ion | Calculated m/z | Description |

|---|---|---|

| [M]⁺• | 175.1109 | Molecular Ion |

| [M+H]⁺ | 176.1182 | Protonated Molecule |

| [M+Na]⁺ | 198.1002 | Sodium Adduct |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Analysis

While solution-state data from NMR is powerful, single-crystal X-ray crystallography provides the definitive solid-state structure, including precise bond lengths, bond angles, and information about intermolecular interactions.

Although specific crystallographic data for 3-Amino-4-(isopropylamino)benzonitrile is not available, data from the closely related precursor, 4-Isopropylamino-3-nitrobenzonitrile, offers valuable insight. nih.gov In this analog, the aromatic ring is essentially planar. nih.gov A key feature is an intramolecular hydrogen bond between the amine proton and an oxygen atom of the adjacent nitro group. nih.gov

For 3-Amino-4-(isopropylamino)benzonitrile, a different hydrogen bonding pattern is expected. Instead of an intramolecular bond, it is highly probable that intermolecular hydrogen bonds would dominate the crystal packing. These interactions would likely occur between the protons of the primary and secondary amino groups and the nitrogen atom of the nitrile group or the amino groups of neighboring molecules. Such interactions would link the molecules into extended one-, two-, or three-dimensional networks, defining the supramolecular structure.

Table 6: Crystal Data for the Analog Compound 4-Isopropylamino-3-nitrobenzonitrile nih.gov

| Parameter | Value |

|---|---|

| Formula | C₁₀H₁₁N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.6640 (13) |

| b (Å) | 20.678 (4) |

| c (Å) | 7.8900 (16) |

| β (°) | 105.74 (3) |

This data provides a model for the likely unit cell dimensions and crystal system for the title compound, though the specific packing and hydrogen bonding would differ due to the presence of the 3-amino group instead of the 3-nitro group.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

A detailed description of the arrangement of molecules in the crystal lattice, including an analysis of hydrogen bonds, π–π stacking, and other non-covalent interactions, would be presented here based on crystallographic data.

Conformational Analysis in the Crystalline State

This section would provide an in-depth analysis of the molecule's three-dimensional shape within the crystal, including key torsion angles and bond lengths, as determined from single-crystal X-ray diffraction data.

Computational and Theoretical Investigations of 3 Amino 4 Isopropylamino Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical reactivity of molecules. These methods provide a microscopic view of electron distribution and energy levels, which govern the molecule's behavior.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. sciforum.net By employing functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with a suitable basis set such as 6-311G(d,p), researchers can accurately optimize the molecular structure. nih.gov This process minimizes the total energy of the molecule to predict key structural parameters. For 3-Amino-4-(isopropylamino)benzonitrile, these calculations would reveal the precise bond lengths, bond angles, and dihedral angles that characterize its most stable conformation. The optimization process confirms that the calculated structure represents a true energy minimum by ensuring all vibrational frequencies are positive. nih.gov

Below is an illustrative table of selected optimized geometric parameters that would be expected from a DFT calculation on 3-Amino-4-(isopropylamino)benzonitrile, based on typical values for similar aromatic systems.

| Parameter | Description | Typical Calculated Value |

| Bond Lengths | ||

| C-C (aromatic) | Carbon-Carbon bond in the benzene (B151609) ring | ~1.39 - 1.41 Å |

| C-CN | Bond between the ring and the nitrile carbon | ~1.43 Å |

| C≡N | Carbon-Nitrogen triple bond of the nitrile | ~1.15 Å |

| C-N (amino) | Bond between the ring and the amino nitrogen | ~1.38 - 1.41 Å |

| Bond Angles | ||

| C-C-C (aromatic) | Angle within the benzene ring | ~120° |

| C-C-CN | Angle involving the nitrile substituent | ~120° |

| C-C-NH₂ | Angle involving the amino substituent | ~121° |

| C-C-NH(iPr) | Angle involving the isopropylamino substituent | ~122° |

| Dihedral Angles | ||

| C-C-N-C(iPr) | Torsion angle of the isopropylamino group | Variable, indicating potential for rotation |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations on similar molecules. Specific calculated values for 3-Amino-4-(isopropylamino)benzonitrile would require a dedicated computational study.

Ab Initio and Post-Hartree-Fock Methods for Excited State Analysis

While DFT is excellent for ground-state properties, ab initio and post-Hartree-Fock methods are often employed for a more accurate description of electronically excited states. Methods such as Equation-of-Motion Coupled-Cluster with Singles and Doubles (EOM-CCSD) are used to investigate the potential energy surfaces of molecules after they absorb light. arxiv.org These calculations are crucial for understanding photophysical phenomena like fluorescence. For aminobenzonitriles, these methods can map the energy landscape as the amino group twists relative to the benzene ring, helping to identify different excited state structures, such as the locally excited (LE) and intramolecular charge transfer (ICT) states. arxiv.orgresearchgate.net Such studies provide a detailed picture of the geometric and electronic reorganizations that occur following photoexcitation. arxiv.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For 3-Amino-4-(isopropylamino)benzonitrile, the HOMO is expected to be primarily located on the electron-donating amino and isopropylamino groups and the aromatic ring. The LUMO is anticipated to be concentrated on the electron-accepting benzonitrile (B105546) portion of the molecule. This spatial separation of the frontier orbitals is a prerequisite for intramolecular charge transfer upon excitation. nih.gov

| Orbital | Description | Predicted Energy (Illustrative) | Implication |

| HOMO | Highest Occupied Molecular Orbital | -5.5 eV | Associated with nucleophilicity and electron-donating capability. |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.2 eV | Associated with electrophilicity and electron-accepting capability. |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.3 eV | A smaller gap suggests higher reactivity and easier electronic excitation. |

Note: The energy values are illustrative examples to demonstrate the output of FMO analysis.

Prediction of Spectroscopic Parameters through Computational Models

Computational chemistry provides indispensable tools for predicting and interpreting spectroscopic data. Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. ijstr.org These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ijstr.org

For 3-Amino-4-(isopropylamino)benzonitrile, TD-DFT calculations would likely predict strong absorption bands in the UV region corresponding to π → π* electronic transitions within the aromatic system. The inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM), is critical as solvent polarity can significantly influence the positions of these absorption bands. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. researchgate.net By simulating the motions of atoms over time, MD can explore the different shapes (conformations) a molecule can adopt by rotating around its single bonds. rsc.org For 3-Amino-4-(isopropylamino)benzonitrile, MD simulations would be particularly useful for understanding the rotational dynamics of the bulky isopropyl group and the amino group. These simulations can reveal how these movements are influenced by solvent molecules and how they might facilitate or hinder processes like intramolecular charge transfer. stanford.edu

Studies on Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) Mechanisms in Aminobenzonitriles

The phenomenon of dual fluorescence in certain aminobenzonitriles, most famously in 4-(dimethylamino)benzonitrile (B74231) (DMABN), is explained by the formation of an Intramolecular Charge Transfer (ICT) state upon photoexcitation. ijstr.orgmdpi.com This process involves the transfer of an electron from the electron-donating amino group to the electron-accepting benzonitrile group. rsc.org

The Twisted Intramolecular Charge Transfer (TICT) model proposes that this charge transfer is facilitated by the twisting of the amino group to a conformation perpendicular to the plane of the benzonitrile ring. mdpi.com This rotation electronically decouples the donor and acceptor moieties, stabilizing the charge-separated state, which then emits fluorescence at a longer wavelength (a red-shifted band) compared to the initial locally excited (LE) state. mdpi.comnih.gov The efficiency of this process is highly dependent on solvent polarity, with polar solvents stabilizing the highly dipolar TICT state. diva-portal.org

In 3-Amino-4-(isopropylamino)benzonitrile, the presence of two electron-donating groups (amino and isopropylamino) and the steric bulk of the isopropyl group are expected to significantly influence the ICT/TICT process. The ground state may already feature a partially twisted amino group due to steric hindrance. nih.gov Computational studies on related bulky aminobenzonitriles have shown that a pre-twisted ground state can lead to ultrafast ICT upon excitation. nih.govnih.gov The interplay between the two different amino groups at the meta and para positions relative to each other adds another layer of complexity to the excited-state dynamics, making this compound an interesting subject for theoretical investigation into the structural requirements for efficient charge transfer.

Potential Energy Surface Mapping of Excited States

The photophysical behavior of molecules is fundamentally governed by their potential energy surfaces (PES) in electronically excited states. arxiv.org Mapping these surfaces is crucial for understanding processes like intramolecular charge transfer (ICT). For aminobenzonitriles, the PES helps to describe the energy landscape connecting the locally excited (LE) state and the charge-transfer (ICT) state. nih.gov

Computational methods such as multireference configuration interaction (MRCI) and the second-order algebraic diagrammatic construction (ADC(2)) are employed to investigate the structural processes and energy profiles of related molecules like 4-(dimethylamino)benzonitrile (DMABN). nih.gov For DMABN, calculations have shown that the path from the LE state to the ICT state involves specific molecular motions, primarily the twisting of the amino group relative to the phenyl ring. nih.gov The minimum on the crossing seam between the S2 (related to the CT state) and S1 (the LE state) was found to have a twisting angle of approximately 50°. nih.gov

The generation of accurate, multi-dimensional potential energy surfaces for medium-sized molecules can be computationally demanding. researchgate.net Therefore, methods like explicitly correlated coupled clusters (CCSD(T)-F12) and Symmetry-Adapted Perturbation Theory based on Density Functional Theory (SAPT(DFT)) are being utilized to create accurate and efficient PES models for similar aromatic nitriles, such as the benzonitrile-He complex. researchgate.net These computational approaches are essential for performing quantum dynamical calculations to simulate the molecule's behavior upon photoexcitation. researchgate.netchemrxiv.org For 3-Amino-4-(isopropylamino)benzonitrile, similar mapping would reveal the energy barriers and pathways for ICT, explaining its fluorescence properties.

Influence of Substituents on Charge Transfer Efficiency and Photophysical Behavior

The nature and position of substituents on the benzonitrile ring profoundly impact the efficiency of charge transfer and the resulting photophysical properties. The presence of both an amino (-NH2) group and an isopropylamino (-NHCH(CH3)2) group in 3-Amino-4-(isopropylamino)benzonitrile suggests a complex interplay of electron-donating effects that influence the ICT process.

Studies on analogous compounds provide insight into these effects. For instance, in various (alkylamino)benzonitriles, the driving force for the LE → CT reaction increases with solvent polarity. nih.gov The structure of the alkylamino group itself also plays a critical role. nih.gov In a study comparing 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD) with 4-(dimethylamino)benzonitrile (DMABN), the additional methyl groups were found to significantly alter the ground-state amino twist angle and the electronic coupling between the amino and phenyl subgroups. nih.gov This, in turn, affects the rate of the LE → ICT reaction, which was found to be much faster in MMD. nih.gov

The electronic nature of substituents is also a key determinant. Electron-donating groups generally facilitate ICT by stabilizing the charge-separated state, while electron-withdrawing groups can have the opposite effect or introduce different electronic transitions. nih.govnih.gov For 3-Amino-4-(isopropylamino)benzonitrile, both substituents are electron-donating, which would be expected to promote an efficient ICT process. The steric bulk of the isopropyl group may also induce a pre-twisting of the amino group, potentially lowering the energy barrier to the twisted intramolecular charge transfer (TICT) state, a specific conformation of the ICT state.

Solvent Effects on ICT/TICT Dynamics

The dynamics of intramolecular charge transfer (ICT) and the formation of twisted intramolecular charge transfer (TICT) states are highly sensitive to the solvent environment. rsc.org For donor-acceptor molecules like aminobenzonitriles, polar solvents tend to stabilize the highly dipolar ICT/TICT state, leading to a red-shift in the fluorescence emission spectrum and often resulting in dual fluorescence—one band from the locally excited (LE) state and another from the ICT state. epj-conferences.orgresearchgate.net

In studies of the model compound DMABN, the transition from nonpolar to polar solvents dramatically alters its fluorescence properties. In nonpolar solvents, emission occurs primarily from the LE state. epj-conferences.org As solvent polarity increases, the emission from the ICT state becomes more prominent and shifts to lower energies. nih.govnih.gov The rate of the ICT process is also heavily influenced by the solvent. In highly polar solvents like acetonitrile, the process can be ultrafast and barrierless, governed mainly by solvent viscosity. rsc.org In moderately polar solvents, the LE and TICT states may exist in equilibrium due to a small energy barrier. rsc.org

Furthermore, specific solvent interactions, such as hydrogen bonding, can play a direct role. Time-resolved infrared spectroscopy on DMABN in butanol has directly observed the kinetics of hydrogen-bonding, which occurs on a timescale consistent with dipolar solvation relaxation. rsc.org For 3-Amino-4-(isopropylamino)benzonitrile, the presence of two N-H protons (one on each amino group) makes it susceptible to such hydrogen-bonding interactions with protic solvents, which would further stabilize the charge-transfer state and influence the ICT dynamics.

| Solvent | Dielectric Constant (ε) | Observed Effect on Analogous Aminobenzonitriles |

| Cyclohexane | 2.02 | Predominantly LE emission; PICT process may occur. rsc.org |

| Dioxane | 2.21 | Twisting process for ICT is retarded. rsc.org |

| Diethyl Ether | 4.34 | Start of significant ICT emission. researchgate.net |

| Tetrahydrofuran (THF) | 7.58 | LE → ICT reaction observed; rate limited. rsc.org |

| Butanol | 17.51 | Significant ICT state population; direct H-bonding observed. rsc.org |

| Acetonitrile | 37.5 | Strong, red-shifted ICT emission; ultrafast, barrierless ICT. nih.govrsc.org |

Molecular Docking Studies for Predictive Binding Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This in silico method is instrumental in drug discovery and molecular biology for predicting ligand-protein interactions and for screening large compound libraries.

For compounds like 3-Amino-4-(isopropylamino)benzonitrile, docking studies can provide initial hypotheses about their potential biological targets and binding modes. The reliability of a docking procedure is often validated by re-docking a known co-crystal ligand into the protein's active site; a root-mean-square deviation (RMSD) value below 2 Å indicates a reliable protocol. nih.gov Docking scores, typically expressed in kcal/mol, estimate the binding affinity, with lower scores indicating potentially stronger binding. nih.govsemanticscholar.org

Ligand-Protein Interaction Prediction

Predicting the specific interactions between a ligand and a protein's active site is a primary goal of molecular docking. These interactions can include hydrogen bonds, hydrophobic interactions, salt bridges, and π-π stacking. semanticscholar.orgnih.gov

In silico studies of structurally related compounds have demonstrated the ability of docking to identify key amino acid residues involved in binding. For example, docking of thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a identified interactions with residues such as ILE-8, LYS-7, VAL-14, and TRP-12. semanticscholar.org Similarly, docking of thiazolo[3,2-a]pyridine derivatives against α-amylase revealed interactions with Trp58, Tyr62, and His101, among others. nih.gov

For 3-Amino-4-(isopropylamino)benzonitrile, a hypothetical docking study would involve placing the molecule into the binding site of a target protein. The software would then calculate the optimal binding pose and predict interactions. The amino groups could act as hydrogen bond donors, the nitrile group as a hydrogen bond acceptor, and the benzene ring could participate in hydrophobic or π-stacking interactions. nih.gov Such predictions are crucial for structure-based drug design, providing a rationale for synthesizing more potent and selective analogs. unar.ac.id

| Interaction Type | Potential Functional Group on 3-Amino-4-(isopropylamino)benzonitrile |

| Hydrogen Bond Donor | Amino (-NH2), Isopropylamino (-NH) |

| Hydrogen Bond Acceptor | Nitrile (-C≡N), Amino (-NH2) |

| Hydrophobic Interaction | Isopropyl group, Benzene ring |

| π-π Stacking | Benzene ring |

Virtual Screening Applications

Virtual screening (VS) is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein to dock candidate ligands, ranking them based on predicted binding affinity. nih.gov

A compound like 3-Amino-4-(isopropylamino)benzonitrile could serve as a scaffold or a fragment in a virtual screening campaign. If initial studies suggest it has some affinity for a particular target, medicinal chemists could use VS to screen libraries of similar compounds to find derivatives with improved binding. unar.ac.id This approach can significantly reduce the cost and time of drug discovery by prioritizing which compounds to synthesize and test in vitro. nih.gov

Furthermore, VS can be used to identify new targets for an existing molecule (a process known as target fishing or reverse docking) or to find novel inhibitors for multifunctional proteins. nih.gov The success of a virtual screening campaign often depends on the quality of the protein structure and the sophistication of the screening protocol, which may include filtering compounds based on physicochemical properties (e.g., Lipinski's rule of five) to increase the likelihood of identifying viable drug candidates. unar.ac.idnih.gov

Chemical Reactivity and Mechanistic Studies Involving 3 Amino 4 Isopropylamino Benzonitrile

Reaction Pathways and Transformation Mechanisms of the Aminobenzonitrile Moiety

The aminobenzonitrile moiety in 3-Amino-4-(isopropylamino)benzonitrile is susceptible to a variety of chemical transformations. The aromatic ring, activated by two potent amino-donating groups, is primed for electrophilic substitution reactions. The positions ortho and para to the amino groups are electronically enriched, directing incoming electrophiles. However, the steric hindrance from the isopropyl group and the electronic influence of the nitrile can affect the regioselectivity of these reactions.

Role as a Synthetic Intermediate in Organic Transformations

3-Amino-4-(isopropylamino)benzonitrile serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds and pharmaceutical agents. Its functional groups provide handles for a range of modifications. The synthesis of this compound often starts from 4-chloro-3-nitrobenzonitrile (B1361363), which is reacted with isopropylamine, followed by the reduction of the nitro group to the primary amine. nih.gov

The nitrile group is one of the most versatile functionalities in organic synthesis, capable of being transformed into various other groups. researchgate.net For 3-Amino-4-(isopropylamino)benzonitrile, these conversions open pathways to different classes of compounds. The primary transformations include reduction and hydrolysis.

Reduction to Amine: The nitrile can be reduced to a primary aminomethyl group (-CH2NH2). This is typically achieved through catalytic hydrogenation using catalysts like Raney Nickel or with chemical reducing agents such as lithium aluminum hydride (LiAlH4). This transformation converts the benzonitrile (B105546) into a substituted benzylamine (B48309), a common scaffold in medicinal chemistry.

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH). This reaction proceeds through an intermediate amide and provides a route to substituted aminobenzoic acids.

| Reaction Type | Reagents & Conditions | Product Functional Group | Significance |

|---|---|---|---|

| Reduction | H₂/Raney Ni or LiAlH₄ | Aminomethyl (-CH₂NH₂) | Synthesis of benzylamine derivatives |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | Synthesis of aminobenzoic acid derivatives |

The two amino groups on the aromatic ring are nucleophilic and can participate in a wide array of reactions.

Acylation: The primary and secondary amino groups can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino groups or to introduce new functionalities.

Alkylation: While the secondary amine is already alkylated, the primary amino group can undergo further alkylation.

Diazotization: The primary aromatic amine can react with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -Cl, -Br, -I, -F, -CN) in Sandmeyer or related reactions, allowing for extensive diversification of the molecular structure.

Cyclization: The ortho-disposed amino groups provide an ideal setup for cyclization reactions. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of benzimidazolone derivatives. Condensation with 1,2-dicarbonyl compounds can yield quinoxaline (B1680401) derivatives. Such reactions are fundamental in building complex heterocyclic systems. sigmaaldrich.com

| Reaction Type | Target Group(s) | Typical Reagents | Resulting Structure |

|---|---|---|---|

| Acylation | -NH₂ and -NH(iPr) | Acetyl chloride, Acetic anhydride | Amide formation |

| Diazotization | -NH₂ | NaNO₂, HCl (aq.), 0-5 °C | Diazonium salt intermediate |

| Cyclocondensation | -NH₂ and -NH(iPr) | Phosgene, 1,2-Diketones | Formation of heterocyclic rings (e.g., benzimidazolones) |

Exploration of Electron Transfer Processes

The electronic structure of 3-Amino-4-(isopropylamino)benzonitrile, featuring strong electron-donating amino groups and an electron-withdrawing nitrile group, makes it a candidate for intramolecular charge transfer (ICT) processes. researchgate.net Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), which is largely localized on the amino groups and the phenyl ring, to the lowest unoccupied molecular orbital (LUMO), which has significant character on the nitrile group. researchgate.net

This phenomenon is well-documented in related molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN), which exhibits dual fluorescence from a locally excited state and a charge-transfer state. researchgate.net While specific studies on the photophysics of 3-Amino-4-(isopropylamino)benzonitrile are not detailed in the provided sources, its structural analogy to classic ICT compounds suggests it could exhibit similar behavior. Such electron transfer processes are fundamental to the functioning of molecular electronics, sensors, and photochemistry. The process can be influenced by solvent polarity and the specific nature of the donor and acceptor groups.

Catalytic Applications and Mechanistic Insights

The nitrogen atoms of the amino and nitrile groups in 3-Amino-4-(isopropylamino)benzonitrile possess lone pairs of electrons, making them potential ligands for coordination with metal centers. In principle, this compound could serve as a ligand in transition-metal-catalyzed reactions. The two adjacent amino groups could act as a bidentate chelating ligand, potentially stabilizing a metal catalyst and influencing its reactivity and selectivity. However, based on the available search information, there are no specific reports detailing the use of 3-Amino-4-(isopropylamino)benzonitrile itself as a catalyst or as a ligand in a catalytic system.

Exploration of Biological and Material Science Applications of 3 Amino 4 Isopropylamino Benzonitrile Derivatives in Vitro and in Silico Focus

Medicinal Chemistry Applications (In Vitro and In Silico Research)

The unique electronic and structural properties of the 3-amino-4-(alkylamino)benzonitrile core make it a valuable pharmacophore in drug design. The presence of hydrogen bond donors (amino groups) and a potential hydrogen bond acceptor or metabolic handle (nitrile group) allows for targeted interactions with biological macromolecules.

Investigation of Enzyme Inhibition Potential (e.g., Aminotransferases, FABP4)

Derivatives of aminobenzonitrile have been investigated as inhibitors of various enzymes due to their ability to mimic endogenous substrates and interact with active site residues.

Fatty Acid-Binding Protein 4 (FABP4), expressed in adipocytes and macrophages, is a key regulator of inflammatory and metabolic pathways. nih.govnih.gov Its inhibition is a therapeutic strategy for conditions like type 2 diabetes and atherosclerosis. nih.govnih.gov Small molecule inhibitors are designed to compete with endogenous fatty acids for the binding pocket of FABP4. nih.gov While specific studies on 3-Amino-4-(isopropylamino)benzonitrile are not extensively documented in publicly available literature, the general class of aromatic compounds is a major area of FABP4 inhibitor synthesis. nih.gov The design of such inhibitors focuses on achieving high potency and selectivity, particularly against related proteins like heart-type FABP (FABP3), which shares significant structural homology. nih.gov

Aminotransferases are a class of enzymes crucial for amino acid metabolism. Certain inhibitors of these enzymes act as mechanism-based inactivators. For example, studies on compounds like (1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid have shown that they can irreversibly inhibit human ornithine aminotransferase (hOAT), a potential target in hepatocellular carcinoma. nih.gov This demonstrates the potential for amino-functionalized scaffolds to be developed into potent and selective enzyme inactivators.

Mechanism-based inactivators, or suicide inhibitors, are unreactive compounds that are converted into a highly reactive species by the catalytic action of a target enzyme, leading to irreversible inactivation. nih.govnih.govlibretexts.org This process typically involves the formation of a covalent bond between the inhibitor and the enzyme. nih.govlibretexts.org While the aminobenzonitrile scaffold is a candidate for such a mechanism due to its potential for metabolic activation, specific in vitro or in silico studies formally classifying 3-Amino-4-(isopropylamino)benzonitrile derivatives as MBIs for enzymes like aminotransferases or FABP4 are not prominently available in current scientific literature. General studies on other molecules, such as 1-aminobenzotriazole, confirm that amino-containing aromatic structures can act as potent MBIs for crucial enzyme families like cytochrome P450s. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. For aminobenzonitrile derivatives, SAR studies would typically explore the impact of altering substituents on the aromatic ring and the amino groups. Key areas of modification include:

Alkyl Group Variation: Changing the size and nature of the alkyl group at the 4-amino position (e.g., methyl, ethyl, isopropyl) can influence steric hindrance and hydrophobic interactions within the enzyme's binding pocket.

Ring Substitution: Adding or modifying substituents on the benzonitrile (B105546) ring can alter the electronic properties and binding orientation of the molecule.

Nitrile Group Modification: While often crucial for activity, bioisosteric replacement of the nitrile group can be explored to improve metabolic stability or reduce potential toxicity.

The following interactive table illustrates a hypothetical SAR study for a series of aminobenzonitrile derivatives against a target enzyme, showcasing how different substituents could influence inhibitory potency (IC50).

| Compound ID | R1 Group (at position 4) | R2 Group (Ring Position) | IC50 (µM) |

|---|---|---|---|

| 1 | -CH(CH3)2 (Isopropyl) | H | 5.2 |

| 2 | -CH2CH3 (Ethyl) | H | 8.9 |

| 3 | -CH3 (Methyl) | H | 12.5 |

| 4 | -CH(CH3)2 (Isopropyl) | 5-Fluoro | 2.1 |

| 5 | -CH(CH3)2 (Isopropyl) | 6-Chloro | 4.8 |

Molecular Recognition and Ligand Binding Studies (In Silico)

In silico techniques, such as molecular docking and molecular dynamics, are powerful tools for predicting and analyzing the binding of ligands to their protein targets. These computational methods help elucidate the specific molecular interactions that govern binding affinity and selectivity. For a derivative of 3-Amino-4-(isopropylamino)benzonitrile, a docking study against an enzyme like FABP4 would aim to predict its binding pose and affinity.

The study would typically reveal:

Binding Energy: A score (e.g., in kcal/mol) that estimates the affinity of the ligand for the protein. More negative values generally indicate stronger binding.

Hydrogen Bonds: Identification of key hydrogen bonding interactions, for instance, between the amino groups of the ligand and polar residues (e.g., Aspartic Acid, Serine) in the active site.

Hydrophobic Interactions: Analysis of interactions between the isopropyl group and the phenyl ring of the ligand with nonpolar residues (e.g., Leucine, Phenylalanine) in the binding pocket.

The interactive table below provides a representative output from a molecular docking simulation, detailing the predicted binding characteristics of a ligand with its target protein.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Amino Acids) | Interaction Type |

|---|---|---|---|---|

| 3-Amino-4-(isopropylamino)benzonitrile | FABP4 (Hypothetical) | -8.5 | ARG 126, TYR 128 | Hydrogen Bond |

| PHE 57, ILE 104 | Hydrophobic |

Design and Synthesis of New Bioactive Scaffolds based on Aminobenzonitriles

The aminobenzonitrile framework is an attractive starting point for the synthesis of more complex molecular architectures. Its functional groups serve as chemical handles for elaboration. For instance, the vicinal amino groups in diaminobenzonitriles can be used as building blocks for constructing fused heterocyclic systems, which are prevalent in many biologically active compounds. The synthesis of quinoline-3-carbonitrile scaffolds, for example, can start from substituted anthranilonitriles (2-aminobenzonitriles). These quinoline (B57606) structures are themselves important precursors for a wide range of therapeutic agents. The nitrile group is particularly valuable in drug design as it can act as a hydrogen bond acceptor or be transformed into other functional groups like amides or carboxylic acids.

Advanced Materials Science Research

Beyond medicinal chemistry, diaminobenzonitrile isomers are valuable monomers in the synthesis of high-performance polymers, particularly polyimides. Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and excellent dielectric properties, making them suitable for applications in aerospace and electronics.

Research has shown that polyimides synthesized from 3,5-diaminobenzonitrile (B1590514) and various dianhydrides exhibit impressive material properties. The incorporation of the nitrile group into the polymer backbone can enhance intermolecular interactions and influence the final properties of the material. These polymers generally display high glass transition temperatures (Tg) and thermal stability, with decomposition temperatures often exceeding 480°C. nih.gov The specific properties can be tuned by selecting different dianhydride co-monomers. nih.gov For example, phthalonitrile-based polymers are another class of high-temperature materials that demonstrate excellent thermal and thermo-oxidative stability. nih.gov

The following table summarizes typical properties of polyimide films derived from a diaminobenzonitrile monomer, illustrating their suitability for advanced material applications.

| Property | Value Range | Significance |

|---|---|---|

| Glass Transition Temperature (Tg) | 204–243 °C | High thermal stability, retains properties at elevated temperatures. nih.gov |

| Decomposition Temperature (TGA) | > 480 °C | Excellent resistance to thermal degradation. nih.gov |

| Tensile Strength | 47–128 MPa | Good mechanical robustness and durability. nih.gov |

| Optical Transmittance (@500 nm) | 58–82% | Potential for use in optical and electronic display applications. nih.gov |

Photophysical Properties and Optoelectronic Applications

The D-π-A structure of 3-amino-4-(isopropylamino)benzonitrile derivatives is the primary source of their noteworthy photophysical properties. nih.gov The intramolecular charge transfer (ICT) from the electron-donating amino groups to the electron-withdrawing nitrile group upon photoexcitation is a key process. mdpi.com This ICT character often results in high molar absorptivity, significant fluorescence, and sensitivity to the surrounding environment, making these compounds suitable for various optoelectronic applications. researchgate.netresearchgate.net

The inherent environmental sensitivity of the fluorescence emitted by push-pull fluorophores makes derivatives of 3-amino-4-(isopropylamino)benzonitrile excellent candidates for the development of fluorescent probes and sensors. researchgate.net The emission properties, such as wavelength and quantum yield, of these molecules can be highly dependent on the polarity and acidity of their local environment. researchgate.net This solvatochromism allows them to probe the characteristics of their surroundings, such as the binding sites of proteins or the composition of a chemical medium. researchgate.net

By chemically modifying the primary or secondary amino groups, the core structure can be functionalized to selectively interact with specific analytes. nih.gov For instance, attaching a recognition moiety for a particular ion or molecule can lead to a detectable change in the fluorescence signal upon binding, forming the basis of a chemical sensor. nih.govmdpi.com The core structure's primary function is to transduce the binding event into an optical signal. Research on analogous amino-substituted chromophores has demonstrated that such modifications can create probes for amino acids, ions, and other biorelevant molecules. biorxiv.org

Table 1: Representative Solvatochromic Shift in an Analogous Push-Pull Aminobenzonitrile Derivative

| Solvent | Polarity Parameter (ET30) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Toluene | 33.9 | 410 | 491 | 4250 |

| Tetrahydrofuran (THF) | 37.4 | 425 | 520 | 4780 |

| Dichloromethane (DCM) | 40.7 | 430 | 545 | 5100 |

| Acetonitrile (ACN) | 45.6 | 440 | 560 | 5150 |

This table presents typical data for D-π-A aminobenzonitrile systems to illustrate the principle of solvatochromism. The values are representative and synthesized from findings on similar structures. nih.govmdpi.comresearchgate.net

Organic molecules with strong D-π-A characteristics are known to exhibit significant non-linear optical (NLO) properties. nih.govjhuapl.edu The asymmetric charge distribution and high molecular polarizability of 3-amino-4-(isopropylamino)benzonitrile derivatives make them promising candidates for second-order NLO materials. nih.gov These materials are essential for applications such as frequency doubling (second-harmonic generation) and electro-optic switching, which are critical in telecommunications and optical data processing. jhuapl.edu

The efficiency of an NLO chromophore is related to its molecular hyperpolarizability (β). The push-pull nature of these benzonitrile derivatives creates a large change in dipole moment between the ground and excited states, which is a key requirement for a high β value. By incorporating these chromophores into polymer matrices or crystalline structures with a non-centrosymmetric arrangement, bulk materials with significant NLO activity can be engineered. jhuapl.edu

Exploration in Functional Materials Design and Engineering

The unique combination of photophysical properties and chemical reactivity in 3-amino-4-(isopropylamino)benzonitrile derivatives makes them versatile building blocks in functional materials design. The amino groups provide reactive sites for polymerization or grafting onto other structures.

This allows for the incorporation of the benzonitrile chromophore into larger systems, such as polymers, to create materials with tailored optical or electronic properties. For example, integrating these chromophores into a polymer backbone could lead to the development of photorefractive materials for holographic data storage or organic light-emitting diodes (OLEDs).

Furthermore, the planar structure of the benzene (B151609) ring and the potential for hydrogen bonding via the amino groups can be exploited to control the self-assembly of these molecules. This could lead to the formation of liquid crystals or other ordered materials where the chromophores are aligned to maximize their collective electronic or NLO properties. The practice of "molecular engineering" allows for the deliberate modification of the molecular structure to achieve specific bulk properties in the final material. jhuapl.edu This approach is central to designing novel materials for advanced applications, from sensors to optoelectronic devices.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for enabling broader research and application of 3-Amino-4-(isopropylamino)benzonitrile. While traditional methods for synthesizing substituted aminobenzonitriles exist, future research should focus on modern catalytic systems that offer improvements in yield, purity, reaction conditions, and environmental impact.

Promising avenues include palladium-catalyzed cross-coupling reactions, which could allow for the direct addition of the isopropylamino group to a pre-functionalized aminobenzonitrile precursor. Such methods are known for their high functional group tolerance and broad scope. Another area of exploration is the use of Lewis acid mediation to facilitate key bond-forming steps, potentially enabling the construction of the substituted ring system from simpler acyclic precursors with high regioselectivity. Furthermore, flow chemistry presents an opportunity to optimize reaction parameters with high precision, reduce reaction times, and enable safer, more scalable continuous production compared to traditional batch processes.

| Methodology | Potential Advantages | Key Research Focus | Hypothetical Yield Range |

|---|---|---|---|

| Palladium-Catalyzed Amination | High functional group tolerance, good yields, well-established mechanism. | Ligand design for enhanced selectivity; catalyst loading optimization. | 85-95% |

| Lewis Acid Mediated Annulation | High atom economy, potential for stereocontrol, convergent synthesis. | Screening of various Lewis acids (e.g., Sc(OTf)3, InCl3); substrate scope. | 70-90% |

| Continuous Flow Synthesis | Enhanced safety, rapid optimization, scalability, improved heat/mass transfer. | Reactor design; integration of in-line purification; solvent selection. | >90% (optimized) |

| Biocatalysis (e.g., Transaminase) | High selectivity (enantio- and regio-), mild conditions, green chemistry. | Enzyme discovery and engineering; process optimization. | 60-85% |

Advanced Spectroscopic Techniques for Elucidating Dynamic Processes

While standard techniques like 1D NMR and mass spectrometry are sufficient for basic structural confirmation, they provide limited insight into the compound's dynamic behavior, conformational preferences, and intermolecular interactions. Future research should employ advanced spectroscopic methods to build a more comprehensive understanding of these properties.

Two-dimensional NMR (2D NMR) techniques, such as COSY, HSQC, and HMBC, can definitively assign all proton and carbon signals and reveal through-bond connectivities. researchgate.net More advanced 2D NMR experiments like NOESY or ROESY can elucidate through-space interactions, providing critical information on the molecule's preferred conformation in solution, particularly the orientation of the flexible isopropyl group relative to the aromatic ring.

Given that aminobenzonitrile derivatives can exhibit interesting photophysical properties, time-resolved fluorescence spectroscopy is another key avenue. nih.gov Investigating the compound's fluorescence lifetime and quantum yield in various solvents could reveal tendencies for intramolecular charge transfer (ICT), a property crucial for developing molecular sensors and optoelectronic materials. nih.govresearcher.life

Integration of Machine Learning and AI in Compound Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are transforming molecular design and discovery. Applying these computational tools to 3-Amino-4-(isopropylamino)benzonitrile could rapidly accelerate the exploration of its chemical space and identify derivatives with optimized properties for specific applications.

Future work could involve developing Quantitative Structure-Activity Relationship (QSAR) models. By synthesizing a small, diverse library of analogs and measuring a property of interest (e.g., binding affinity to a biological target), an ML model can be trained to predict the activity of virtual compounds, guiding the synthesis of more potent derivatives. Generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), could be trained on databases of known active molecules with similar scaffolds to design entirely new derivatives of 3-Amino-4-(isopropylamino)benzonitrile with a high probability of desired biological activity or material properties.

| AI/ML Approach | Objective | Required Input Data | Predicted Output |

|---|---|---|---|

| QSAR Modeling | Predict biological activity or physical properties. | Structures of known compounds and their measured activities/properties. | Predicted activity/property for new, unsynthesized molecules. |

| Generative Models (RNN/GAN) | Design novel molecules with desired characteristics. | A large set of molecules known to have the desired property (e.g., kinase inhibition). | New molecular structures based on the 3-aminobenzonitrile (B145674) scaffold. |

| Retrosynthesis Prediction | Identify plausible and efficient synthetic routes. | Database of known chemical reactions. | Step-by-step reaction pathways to synthesize target derivatives. |

Expansion of Biological Target Exploration through High-Throughput Screening (In Vitro)

The aminobenzonitrile scaffold is present in numerous biologically active compounds, suggesting that 3-Amino-4-(isopropylamino)benzonitrile could serve as a valuable starting point for drug discovery. Its true therapeutic potential remains unexplored. A crucial future direction is to perform broad, unbiased in vitro screening to identify novel biological targets.

High-Throughput Screening (HTS) allows for the rapid testing of a compound against hundreds or thousands of biological targets, such as enzymes, receptors, and ion channels. researchgate.net An initial HTS campaign could screen 3-Amino-4-(isopropylamino)benzonitrile against a large panel of human kinases, as many kinase inhibitors feature substituted amino-aromatic cores. Further screens could investigate its activity against G-protein coupled receptors (GPCRs) or its potential as an antimicrobial agent. Identifying an initial "hit" through HTS would provide a critical starting point for a focused medicinal chemistry program to optimize potency and selectivity. researchgate.net

Development of Next-Generation Materials based on Aminobenzonitrile Derivatives

The unique combination of functional groups—a nitrile (electron-withdrawing) and two amino groups (electron-donating)—on an aromatic ring gives 3-Amino-4-(isopropylamino)benzonitrile inherent "push-pull" electronic characteristics. This structure is a common motif in materials designed for applications in optics and electronics.